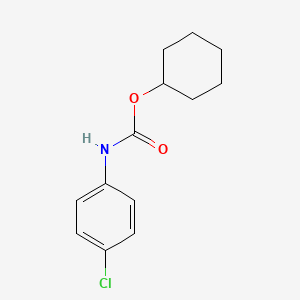![molecular formula C20H20ClN7O7 B11946532 Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 23807-28-5](/img/structure/B11946532.png)
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications, including textiles and fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves multiple steps. The initial step typically includes the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often target the nitro groups, converting them to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinone-like structures .
Applications De Recherche Scientifique
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- primarily involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to form stable complexes with metals also contributes to its diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Similar structure but with a bromo substituent instead of chloro.
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-: Contains an acetyloxyethyl group, offering different chemical properties
Uniqueness
The uniqueness of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- lies in its specific combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Propriétés
Numéro CAS |
23807-28-5 |
|---|---|
Formule moléculaire |
C20H20ClN7O7 |
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30) |
Clé InChI |
WECQKZZOBBSHPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


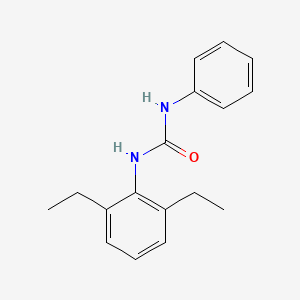
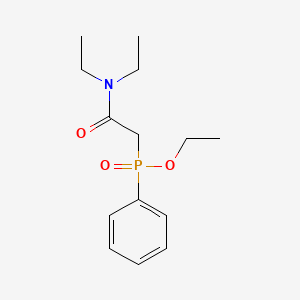
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
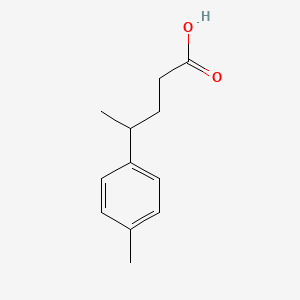
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)

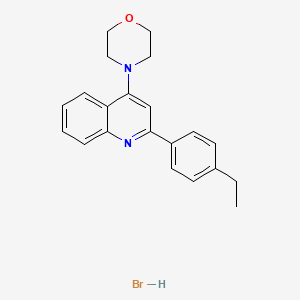

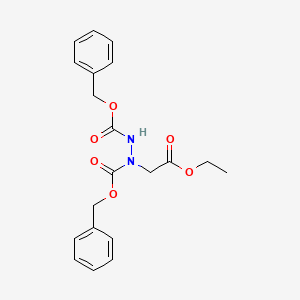

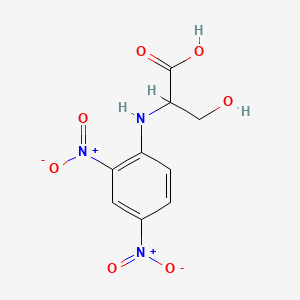
![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
